ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(3-METHOXYPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
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Overview
Description
ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(3-METHOXYPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core
Preparation Methods
The synthesis of ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(3-METHOXYPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyclopropyl and difluoromethyl groups: These groups can be introduced via specific reagents and reaction conditions, such as using cyclopropyl bromide and difluoromethylating agents.
Attachment of the methoxyphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds.
Esterification to form the ethyl acetate group: This final step can be achieved through esterification reactions using ethanol and appropriate catalysts.
Chemical Reactions Analysis
ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(3-METHOXYPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the pyrazolo[3,4-b]pyridine core is activated by electron-withdrawing groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Scientific Research Applications
ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(3-METHOXYPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activities.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(3-METHOXYPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(3-METHOXYPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Cyclopropyl-containing compounds: These compounds have a cyclopropyl group, which can influence their chemical and biological properties.
Difluoromethylated compounds: The presence of the difluoromethyl group can significantly impact the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its combination of these structural features, which can lead to distinct properties and applications.
Properties
IUPAC Name |
ethyl 2-[3-cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)pyrazolo[3,4-b]pyridin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O3/c1-3-29-17(27)11-26-21-18(19(25-26)12-7-8-12)15(20(22)23)10-16(24-21)13-5-4-6-14(9-13)28-2/h4-6,9-10,12,20H,3,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAWXXPBIDUDJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=CC(=N2)C3=CC(=CC=C3)OC)C(F)F)C(=N1)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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